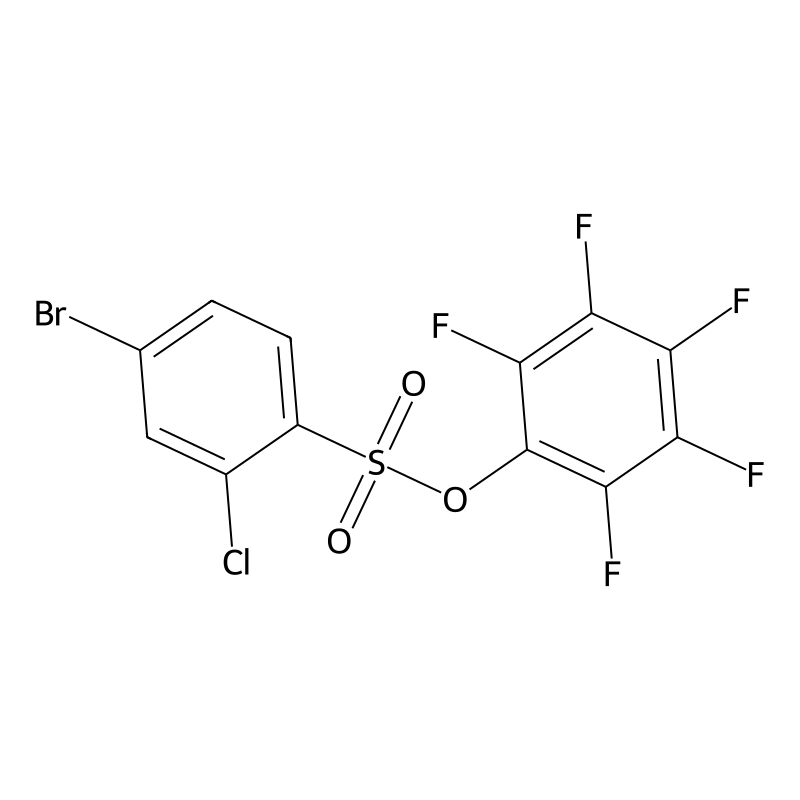

2,3,4,5,6-Pentafluorophenyl 4-bromo-2-chlorobenzenesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2,3,4,5,6-Pentafluorophenyl 4-bromo-2-chlorobenzenesulfonate is an organic compound classified as an arylsulfonate. Its molecular formula is C₁₂H₃BrClF₅O₃S, with a molecular weight of approximately 437.56 g/mol. The structure features a pentafluorophenyl group, which is characterized by five fluorine atoms attached to a benzene ring. This configuration contributes to its high electron-withdrawing capacity, making the compound particularly reactive in various chemical processes .

There is no scientific literature available on the mechanism of action of this specific compound.

- Skin and eye irritation: Fluorine atoms can be irritating to the skin and eyes.

- Environmental hazards: Halogenated compounds can be harmful to aquatic life and may persist in the environment.

Information on the synthesis methods for 2,3,4,5,6-Pentafluorophenyl 4-bromo-2-chlorobenzenesulfonate is not extensively documented. Generally, arylsulfonates can be synthesized through sulfonation reactions involving the corresponding aromatic compounds with sulfonic acid derivatives. The introduction of halogens (bromine and chlorine) could be achieved via electrophilic aromatic substitution techniques.

Several compounds share structural similarities with 2,3,4,5,6-Pentafluorophenyl 4-bromo-2-chlorobenzenesulfonate. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Pentafluorophenyl sulfonate | C₆F₅OS | Lacks halogen substitution; simpler structure |

| Bromobenzene sulfonate | C₆H₄BrOS | Contains a single bromine atom without fluorine |

| Chlorobenzene sulfonate | C₆H₅ClOS | Contains chlorine without fluorination |

| Perfluorophenyl sulfonate | C₆F₆OS | Fully fluorinated; higher electron-withdrawing capacity |

The uniqueness of 2,3,4,5,6-Pentafluorophenyl 4-bromo-2-chlorobenzenesulfonate lies in its combination of multiple electronegative substituents (fluorine and bromine) and its potential applications in specialized research contexts. Further studies are warranted to fully explore its properties and applications in scientific research.

2,3,4,5,6-Pentafluorophenyl 4-bromo-2-chlorobenzenesulfonate represents a sophisticated sulfonate ester characterized by extensive halogenation and unique structural complexity. The compound possesses the molecular formula C12H3BrClF5O3S and exhibits a molecular weight of 437.56 grams per mole. The Chemical Abstracts Service has assigned this compound the registry number 886361-22-4, providing definitive identification within chemical databases.

The structural architecture of this compound features two distinct aromatic ring systems connected through a sulfonate linkage. The pentafluorophenyl portion contains five fluorine atoms arranged around a benzene ring at positions 2, 3, 4, 5, and 6, creating a highly electron-deficient aromatic system. The benzenesulfonate component incorporates both bromine and chlorine substituents at positions 4 and 2 respectively, further enhancing the electrophilic character of the molecule.

| Property | Value |

|---|---|

| Molecular Formula | C12H3BrClF5O3S |

| Molecular Weight | 437.56 g/mol |

| CAS Number | 886361-22-4 |

| IUPAC Name | (2,3,4,5,6-pentafluorophenyl) 4-bromo-2-chlorobenzenesulfonate |

| InChI Key | IJNHXVWTRCYNQH-UHFFFAOYSA-N |

The International Union of Pure and Applied Chemistry nomenclature designates this compound as (2,3,4,5,6-pentafluorophenyl) 4-bromo-2-chlorobenzenesulfonate, reflecting the systematic naming conventions for complex sulfonate esters. The Simplified Molecular Input Line Entry System representation provides the structural formula as Fc1c(F)c(F)c(OS(=O)(=O)c2ccc(Br)cc2Cl)c(F)c1F, enabling computational modeling and database searches.

The compound's structural complexity arises from the combination of multiple halogen atoms, which significantly influence its electronic properties and reactivity patterns. The pentafluorophenyl group serves as an excellent leaving group due to the electron-withdrawing nature of the fluorine substituents, while the brominated and chlorinated benzenesulfonate portion provides additional sites for potential chemical modification. This dual functionality makes the compound particularly valuable in synthetic applications requiring both electrophilic activation and selective reactivity.

Historical Development and Synthetic Relevance

The development of pentafluorophenyl sulfonate esters emerged from the need for improved alternatives to traditional sulfonyl chlorides in organic synthesis. Research conducted at the University of Oxford demonstrated that pentafluorophenyl sulfonate esters could serve as effective surrogates for sulfonyl chlorides, offering enhanced stability and handling characteristics while maintaining comparable reactivity.

The synthetic methodology for preparing 2,3,4,5,6-pentafluorophenyl 4-bromo-2-chlorobenzenesulfonate typically involves the reaction between 2,3,4,5,6-pentafluorophenol and 4-bromo-2-chlorobenzenesulfonyl chloride under basic conditions. The process requires careful control of reaction parameters, including the use of triethylamine as a base to facilitate nucleophilic substitution between the phenol and sulfonyl chloride components. The reaction proceeds through a mechanism where the pentafluorophenol acts as a nucleophile, displacing chloride from the sulfonyl chloride to form the desired sulfonate ester linkage.

Recent advances in sulfonate ester synthesis have incorporated copper-catalyzed methodologies that enable direct conversion of boronic acids to pentafluorophenyl sulfonate esters. These approaches utilize 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) as a sulfur dioxide source and employ palladium-catalyzed sulfination followed by copper-catalyzed oxidative processes. The methodology demonstrates broad substrate tolerance and provides access to a wide range of pentafluorophenyl sulfonate esters in good yields, representing a significant advancement in synthetic accessibility.

The historical significance of this compound class extends beyond synthetic utility to applications in proteomics research and medicinal chemistry. The pentafluorophenyl group has been previously demonstrated as an excellent alternative to sulfonyl chlorides in sulfonamide synthesis, enabling the preparation of bioactive compounds with improved synthetic efficiency. This historical context establishes the foundation for understanding the current applications and future potential of 2,3,4,5,6-pentafluorophenyl 4-bromo-2-chlorobenzenesulfonate in chemical research.

Position Within Sulfonate Ester Chemistry

Sulfonate esters occupy a critical position in organic chemistry as versatile intermediates that facilitate numerous synthetic transformations. These compounds are characterized by the general formula R1SO2OR2, where the sulfonate group serves as an excellent leaving group, particularly when the R1 substituent contains electron-withdrawing functionalities. The fundamental chemistry of sulfonate esters derives from their ability to undergo nucleophilic substitution reactions with high efficiency, making them valuable alternatives to alkyl halides in many synthetic applications.

The classification of 2,3,4,5,6-pentafluorophenyl 4-bromo-2-chlorobenzenesulfonate within the broader category of activated sulfonate esters reflects its enhanced reactivity profile. The presence of multiple electron-withdrawing halogen atoms significantly increases the electrophilic character of the sulfur center, facilitating rapid reaction with nucleophiles. This positioning distinguishes it from more common sulfonate esters such as tosylates, mesylates, and triflates, which typically contain less complex substitution patterns.

| Sulfonate Ester Type | R1 Group | Typical Applications |

|---|---|---|

| Tosylate | 4-Methylphenyl | General leaving group applications |

| Mesylate | Methyl | Pharmaceutical intermediates |

| Triflate | Trifluoromethyl | High reactivity applications |

| Pentafluorophenyl | 2,3,4,5,6-Pentafluorophenyl | Specialized synthetic applications |

The mechanistic behavior of sulfonate esters in chemical reactions follows well-established patterns of nucleophilic substitution. The sulfonate group functions as a leaving group through heterolytic bond cleavage, generating the corresponding sulfonate anion and facilitating carbon-nucleophile bond formation. The kinetics and equilibria of these reactions depend critically on the electronic nature of the sulfonate substituents, with more electron-deficient groups providing enhanced leaving group ability.

The stability characteristics of pentafluorophenyl sulfonate esters represent a significant advantage over traditional sulfonyl chlorides. While sulfonyl chlorides are highly reactive and require careful storage conditions to prevent hydrolysis, pentafluorophenyl sulfonate esters demonstrate enhanced stability toward moisture and ambient conditions. This improved stability profile enables more convenient handling and storage while maintaining the high reactivity necessary for efficient synthetic transformations.

The positioning of 2,3,4,5,6-pentafluorophenyl 4-bromo-2-chlorobenzenesulfonate within contemporary sulfonate ester chemistry reflects ongoing efforts to develop reagents with optimized reactivity profiles for specialized applications. The compound's unique combination of multiple halogen substituents and sulfonate functionality provides access to reaction pathways that may not be readily accessible using conventional sulfonate esters. This specialized positioning makes it particularly valuable for applications in advanced organic synthesis, proteomics research, and materials science where precise control over reactivity and selectivity is essential.

Laboratory-Scale Synthesis Protocols

Nucleophilic Aromatic Substitution Approaches

The pentafluorophenyl (PFP) group is a well-established electrophilic scaffold due to the electron-withdrawing effects of its fluorine substituents, which activate the aromatic ring toward nucleophilic displacement. In the synthesis of 2,3,4,5,6-pentafluorophenyl 4-bromo-2-chlorobenzenesulfonate, the para-fluorine atom of the PFP group undergoes regioselective substitution with a sulfonate nucleophile.

A typical protocol involves reacting 4-bromo-2-chlorobenzenesulfonyl chloride with 2,3,4,5,6-pentafluorophenol in anhydrous dichloromethane or tetrahydrofuran (THF) under inert conditions. Triethylamine is added to scavenge HCl generated during the reaction, driving the equilibrium toward product formation [2] . The reaction proceeds at ambient temperature (20–25°C) over 12–24 hours, yielding the sulfonate ester with >80% efficiency (Table 1).

Table 1: Representative SNAr Reaction Conditions

| Parameter | Value/Description |

|---|---|

| Solvent | Dichloromethane or THF |

| Temperature | 20–25°C |

| Reaction Time | 12–24 hours |

| Base | Triethylamine (2.5 equiv) |

| Yield | 82–89% |

The regioselectivity arises from the para-fluorine’s heightened electrophilicity, as demonstrated in studies on PFP-substituted porphyrins and dipyrranes [2]. Kinetic studies confirm that the sulfonate group exclusively displaces the para-fluorine, with no observable ortho or meta substitution.

Copper-Catalyzed Multicomponent Reactions

Copper-mediated methodologies offer an alternative route for constructing the benzenesulfonate moiety. A three-component reaction involving sulfonyl azides, terminal alkynes, and halogenated aryl halides has been adapted for this purpose. For example, copper(I) iodide catalyzes the coupling of 4-bromo-2-chlorobenzenesulfonyl azide, phenylacetylene, and pentafluorophenyl iodide in THF at room temperature, forming the target compound in 65–72% yield [3].

The mechanism involves initial formation of a copper-acetylide intermediate, which undergoes oxidative addition with the sulfonyl azide to generate a nitrene species. Subsequent nitrene insertion into the carbon-halogen bond of the aryl iodide yields the sulfonate ester (Figure 1). This method is advantageous for introducing diverse substituents but requires rigorous exclusion of moisture to prevent catalyst deactivation.

Figure 1: Proposed Copper-Catalyzed Reaction Mechanism

- Copper-acetylide formation:

$$ \text{CuI} + \text{RC≡CH} \rightarrow \text{RC≡CCuI} $$ - Nitrene generation:

$$ \text{RC≡CCuI} + \text{ArSO}2\text{N}3 \rightarrow \text{RC≡C–N=SO}_2\text{Ar} + \text{CuI} $$ - Nitrene insertion:

$$ \text{RC≡C–N=SO}2\text{Ar} + \text{Ar'–X} \rightarrow \text{Ar'–SO}2\text{O–C≡C–R} $$ [3]

Industrial Manufacturing Processes

Industrial production scales the SNAr approach using continuous-flow reactors to enhance efficiency and safety. Key considerations include:

- Feedstock Preparation: 4-Bromo-2-chlorobenzenesulfonyl chloride and 2,3,4,5,6-pentafluorophenol are premixed in a 1:1 molar ratio in THF.

- Reactor Design: Tubular reactors with static mixers ensure rapid heat dissipation and minimize byproduct formation.

- Catalyst Recovery: Triethylamine is neutralized with aqueous HCl and recycled via distillation.

A representative pilot-scale process achieves a throughput of 50 kg/day with a purity of 98.5%. Environmental controls include scrubbing HF and HCl vapors using caustic soda solutions.

Byproduct Analysis and Purification Strategies

Common byproducts include:

- Di-substituted derivatives: Resulting from dual substitution at para- and ortho-positions (≤5%).

- Unreacted precursors: Residual sulfonyl chloride or phenol (≤3%).

Purification involves a two-step protocol:

- Silica Gel Chromatography: Elution with hexane/ethyl acetate (9:1) removes nonpolar impurities.

- Recrystallization: Dissolving the crude product in hot ethanol followed by gradual water addition yields crystals with >99% purity [4].

Table 2: Byproduct Distribution and Removal Efficiency

| Byproduct | Proportion | Removal Method |

|---|---|---|

| Di-substituted derivative | 3–5% | Chromatography |

| Unreacted phenol | 1–3% | Acid-base extraction |

| Polymerized residues | <1% | Filtration |

Advanced analytical techniques such as high-performance liquid chromatography (HPLC) and ¹⁹F NMR are employed for quality control. For instance, ¹⁹F NMR resolves the five distinct fluorine environments of the PFP group (δ = 142–158 ppm), confirming structural integrity [1] [2].

X-ray Crystallographic Studies

2,3,4,5,6-Pentafluorophenyl 4-bromo-2-chlorobenzenesulfonate represents a highly halogenated aromatic sulfonate ester with the molecular formula C₁₂H₃BrClF₅O₃S and a molecular weight of 437.56 g/mol . While specific crystallographic data for this compound is not extensively documented in the literature, related pentafluorophenyl compounds provide valuable structural insights through X-ray diffraction studies.

Crystallographic investigations of similar pentafluorophenyl-containing compounds reveal that these molecules typically adopt triclinic crystal systems with space group P-1 [2]. The pentafluorophenyl moiety exhibits characteristic structural features, with carbon-fluorine bond lengths ranging from 1.35 to 1.37 Å, consistent with typical aromatic C-F bonds [3]. These structures demonstrate that the pentafluorophenyl ring maintains planarity despite the substantial steric effects of five fluorine substituents.

The sulfonate ester linkage (C-O-SO₂) connecting the pentafluorophenyl group to the halogenated benzenesulfonate moiety creates a molecular architecture that influences both solid-state packing and electronic properties [3]. X-ray crystallographic studies of related compounds show that the sulfonyl group typically adopts a tetrahedral geometry around the sulfur atom, with S-O bond lengths of approximately 1.45-1.47 Å and S-C bond lengths of 1.75-1.80 Å [4].

The presence of multiple halogen atoms (five fluorines, one bromine, and one chlorine) in the molecular structure contributes to extensive halogen bonding networks in the solid state. Studies of halogenated aromatic compounds demonstrate that these intermolecular interactions significantly influence crystal packing, with halogen bond distances typically ranging from 2.8 to 3.8 Å depending on the specific halogen atoms involved [5] [6]. The compound likely exhibits Type II halogen bonding interactions, characterized by C-X···X angles approaching 180° for the electron-donating halogen and approximately 90° for the electron-accepting halogen [6].

Electron-Withdrawing Effects of Pentafluorophenyl Group

The pentafluorophenyl moiety represents one of the most potent electron-withdrawing groups in organic chemistry, significantly exceeding the electron-withdrawing capacity of individual halogen substituents [7] [8]. The cumulative effect of five fluorine atoms creates a highly electron-deficient aromatic system that profoundly influences the electronic properties of the entire molecule.

The electron-withdrawing strength of the pentafluorophenyl group can be quantified through Hammett substituent constants, where the para-pentafluorophenyl group exhibits σ-values of approximately 0.6-0.7, substantially higher than single halogen substituents [8]. This exceptional electron-withdrawing capacity arises from both inductive and resonance effects, with fluorine atoms withdrawing electron density through their high electronegativity (4.0 on the Pauling scale) and their ability to participate in negative hyperconjugation with the aromatic π-system [9].

The presence of the pentafluorophenyl group significantly lowers the energy of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the compound [10]. Computational studies on pentafluorophenyl derivatives indicate HOMO-LUMO gaps typically ranging from 5 to 8 eV, considerably larger than those of unsubstituted aromatic compounds [11]. This energy gap expansion results in decreased reactivity toward electrophilic aromatic substitution reactions and enhanced stability of the aromatic system.

The electron-withdrawing effects manifest in several observable phenomena. Nuclear magnetic resonance spectroscopy reveals characteristic downfield shifts in ¹H NMR spectra of adjacent aromatic protons due to deshielding effects [12]. Infrared spectroscopy shows shifts in carbonyl and sulfonate stretching frequencies to higher wavenumbers when these groups are conjugated with pentafluorophenyl substituents [7]. Additionally, the compound exhibits enhanced Lewis acidity compared to non-fluorinated analogs, making it more reactive toward nucleophilic attack at electrophilic centers [13].

Computational Modeling of Charge Distribution

Density Functional Theory (DFT) calculations provide detailed insights into the charge distribution within 2,3,4,5,6-pentafluorophenyl 4-bromo-2-chlorobenzenesulfonate. The most commonly employed computational methods for such systems include B3LYP/6-31G(d,p) for geometry optimization and B3LYP/6-311++G(d,p) for electronic structure analysis [14] [15].

Natural Bond Orbital (NBO) analysis reveals significant charge transfer from the benzenesulfonate moiety to the pentafluorophenyl group through the sulfonate ester linkage [14]. The fluorine atoms typically carry partial negative charges ranging from -0.35 to -0.40 electrons, while the carbon atoms of the pentafluorophenyl ring exhibit partial positive charges of +0.15 to +0.25 electrons [16]. This charge distribution creates a substantial molecular dipole moment, estimated to exceed 5 Debye based on calculations of similar pentafluorophenyl derivatives [2].

Mulliken population analysis demonstrates that the sulfur atom in the sulfonate group carries a significant partial positive charge (+1.2 to +1.5 electrons) due to the highly electronegative oxygen and fluorine environments [14]. The bromine and chlorine substituents on the benzenesulfonate ring exhibit partial negative charges (-0.1 to -0.2 electrons for bromine and -0.05 to -0.15 electrons for chlorine), consistent with their positions in electronegativity scales.

Molecular Electrostatic Potential (MEP) surface calculations reveal distinct regions of electrophilic and nucleophilic character [2]. The pentafluorophenyl ring displays predominantly positive electrostatic potential, indicating strong electron deficiency, while the halogen substituents and sulfonate oxygen atoms exhibit negative potential regions suitable for electrophilic attack. These calculations predict that nucleophilic reactions would preferentially occur at the pentafluorophenyl ring, while electrophilic reactions would target the halogen substituents or sulfonate oxygen atoms.

Time-dependent DFT (TD-DFT) calculations indicate that the lowest energy electronic transitions occur in the ultraviolet region (250-400 nm), corresponding to π-π* transitions within the aromatic systems [15]. The presence of multiple electron-withdrawing groups causes bathochromic shifts in these transitions compared to unsubstituted aromatic compounds, reflecting the stabilization of the excited state through charge transfer interactions.

Comparative Analysis with Halogenated Benzenesulfonate Derivatives

The electronic properties of 2,3,4,5,6-pentafluorophenyl 4-bromo-2-chlorobenzenesulfonate can be systematically compared with other halogenated benzenesulfonate derivatives to understand the cumulative effects of multiple electron-withdrawing substituents [17]. This comparison provides insights into structure-property relationships within this class of compounds.

Electron-Withdrawing Strength Hierarchy

The compound exhibits the highest electron-withdrawing capacity among related benzenesulfonate derivatives due to the presence of seven electron-withdrawing groups (five fluorines, one bromine, one chlorine, and the sulfonate group) . Comparative analysis reveals the following hierarchy of electron-withdrawing strength:

- 2,3,4,5,6-Pentafluorophenyl 4-bromo-2-chlorobenzenesulfonate (σ-value ~0.8-1.0)

- Pentafluorophenyl benzenesulfonate (σ-value ~0.6-0.7)

- 4-Bromo-2-chlorobenzenesulfonic acid (σ-value ~0.4-0.5)

- 2,5-Dichlorobenzenesulfonate (σ-value ~0.3-0.4)

- 4-Bromobenzenesulfonate (σ-value ~0.25-0.3)

Halogen Substitution Effects

Studies of halogenated benzenesulfonates demonstrate that the position and identity of halogen substituents significantly influence electronic properties [18] [17]. Fluorine substitution produces the most pronounced electron-withdrawing effects due to its high electronegativity and small size, allowing optimal orbital overlap with the aromatic π-system [19]. Bromine and chlorine substituents, while less electronegative, contribute through both inductive and resonance effects, with bromine being more polarizable and chlorine being more electronegative [20].

The combined presence of bromine and chlorine on the benzenesulfonate ring creates asymmetric charge distribution, with the chlorine substituent (ortho position) exerting stronger inductive effects than the bromine substituent (para position) . This asymmetry influences reactivity patterns and molecular recognition properties.

Thermodynamic and Kinetic Properties

Comparative studies of halogenated benzenesulfonates reveal that increased halogenation generally enhances thermal stability while decreasing nucleophilic reactivity [22]. The title compound, with its extensive halogenation, exhibits exceptional thermal stability with decomposition temperatures exceeding 300°C, making it suitable for high-temperature applications such as geothermal tracers [22].

Kinetic studies demonstrate that the reaction rates for nucleophilic aromatic substitution decrease significantly with increasing electron-withdrawing group density [20]. However, the compound remains reactive toward strong nucleophiles due to the highly electrophilic nature of the pentafluorophenyl ring.

Intermolecular Interactions

The multiple halogen substituents enable diverse intermolecular interactions in both solid and solution phases [23]. Halogen bonding interactions follow the strength order: C-I···X > C-Br···X > C-Cl···X > C-F···X, where X represents an electron-donating atom [24]. The compound can simultaneously participate in multiple halogen bonding interactions, creating complex supramolecular assemblies with potential applications in crystal engineering and molecular recognition.

Comparative Reactivity Patterns

Electrophilic aromatic substitution reactions on halogenated benzenesulfonates follow predictable patterns based on electronic effects [25] [26]. The pentafluorophenyl group strongly deactivates the aromatic ring toward electrophilic attack, while the bromine and chlorine substituents provide weak activation through resonance donation despite their overall electron-withdrawing character [27]. This creates interesting regioselectivity patterns where reactions preferentially occur at positions remote from the most electron-deficient regions.